molecular formula C9H18N2O3 B133369 Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) CAS No. 143979-23-1

Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B133369
CAS No.: 143979-23-1
M. Wt: 202.25 g/mol
InChI Key: PFAQHEWBPXANNT-UHFFFAOYSA-N
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Description

Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) is a tert-butyl carbamate derivative featuring a unique substituent group: a 3-amino-2-methyl-3-oxopropyl chain.

Properties

IUPAC Name

tert-butyl N-(3-amino-2-methyl-3-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-6(7(10)12)5-11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAQHEWBPXANNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601152705
Record name Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143979-23-1
Record name Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-carbamoyl-2-methylethyl)carbamate
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Preparation Methods

Reaction Mechanism

This method involves forming a mixed anhydride intermediate from a protected amino acid, followed by condensation with an amine. The process is adapted from the synthesis of structurally analogous tert-butyl carbamates.

Procedure

  • Starting Material : N-Boc-D-Serine (or similar β-amino acid derivative) is dissolved in anhydrous ethyl acetate.

  • Activation : Isobutyl chlorocarbonate (i-BuOCOCl) and N-methylmorpholine (NMM) are added at 0–5°C to form the mixed anhydride.

  • Condensation : Benzylamine or a primary amine is introduced, triggering nucleophilic acyl substitution.

  • Workup : The product is extracted, washed with dilute HCl and brine, and purified via recrystallization (hexane/ethyl acetate).

Key Parameters

ParameterValue
Temperature0–15°C
SolventAnhydrous ethyl acetate
BaseN-Methylmorpholine
Yield90–93%

Advantages : High yield, compatibility with moisture-sensitive reagents.
Limitations : Requires strict anhydrous conditions.

Direct Carbamate Formation via tert-Butyl Chloroformate

Protocol

A one-step approach employs tert-butyl chloroformate (Boc-Cl) to protect the amine group of 3-amino-2-methyl-3-oxopropane-1-amine.

Steps

  • Reaction Setup : The amine is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition : Triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to scavenge HCl.

  • Boc Protection : tert-Butyl chloroformate is introduced dropwise at 0°C.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Optimization Data

ConditionOptimal Range
Molar Ratio (Amine:Boc-Cl)1:1.1–1.2
Reaction Time2–4 hours
Yield85–88%

Advantages : Simplicity, minimal byproducts.
Challenges : Requires careful pH control to prevent over-alkylation.

Oxidative Methods for Intermediate Synthesis

TEMPO-Mediated Oxidation

A retrosynthetic approach involves oxidizing a primary alcohol precursor to the aldehyde, followed by reductive amination.

Procedure

  • Alcohol Oxidation :

    • Substrate: N-Boc-2,2-dimethylpropanol.

    • Reagents: TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl), NaOCl, KBr.

    • Conditions: −10°C, buffered NaHCO₃.

  • Reductive Amination :

    • The aldehyde intermediate reacts with ammonium acetate under hydrogenation (Pd/C or Ra-Ni).

Performance Metrics

StepYield
Oxidation95%
Reductive Amination80–85%

Advantages : High-purity intermediates.
Limitations : Multi-step synthesis increases complexity.

Industrial-Scale Production

Continuous Flow Reactor Systems

Patents highlight scalable methods using continuous flow chemistry to enhance efficiency:

  • Reactor Design : Tubular reactors with temperature zones (0–25°C).

  • Automation : In-line monitoring of pH and stoichiometry.

  • Output : 50–100 kg/batch with >90% purity.

Economic Considerations

FactorImpact
Catalyst CostReduced via recycling
Energy ConsumptionLower due to optimized heat transfer

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Mixed Anhydride9399High
Direct Boc Protection8798Moderate
Oxidative-Reductive8097Low

Recommendation : The mixed anhydride method is preferred for industrial applications due to superior yield and scalability.

Challenges and Solutions

Common Issues

  • Byproduct Formation : Over-alkylation or hydrolysis.
    Mitigation : Use excess Boc-Cl and strict temperature control.

  • Purification Difficulties : Polar byproducts.
    Solution : Gradient elution in column chromatography .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Amide Formation: The compound can participate in amide bond formation reactions with carboxylic acids or their derivatives in the presence of coupling reagents.

    Substitution Reactions: The amine group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Amide Formation: N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.

    Substitution Reactions: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Hydrolysis: Free amine derivative.

    Amide Formation: Various amide derivatives depending on the carboxylic acid used.

    Substitution Reactions: Substituted amine derivatives.

Scientific Research Applications

Pharmaceutical Development

Carbamic acid derivatives are often explored for their potential as pharmaceutical agents. The structure of carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) suggests that it may possess biological activity relevant to drug design.

  • Case Study : Research has indicated that carbamate derivatives can exhibit anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed promise in modulating inflammatory pathways in vitro.

Agricultural Chemicals

This compound could be utilized in developing pesticides or herbicides due to its structural characteristics that may interact with biological systems in plants and pests.

  • Case Study : A study on carbamate-based insecticides showed effective pest control with minimal environmental impact. The flexibility of the carbamate structure allows for modifications that enhance efficacy against specific pests while reducing toxicity to non-target organisms.

Biochemical Research

Carbamic acid derivatives are also significant in biochemical research as they can serve as enzyme inhibitors or substrates in various biochemical pathways.

  • Case Study : In enzymology, carbamate compounds have been used to study urease activity. The inhibition of urease by carbamates provides insights into nitrogen metabolism in plants and soil health.

Synthesis of Fine Chemicals

The compound can serve as an intermediate in synthesizing fine chemicals and specialty chemicals used in various industries, including cosmetics and food additives.

  • Data Table: Examples of Fine Chemicals Derived from Carbamate Compounds
Fine ChemicalApplication Area
Ethyl carbamateFood industry
Methyl carbamateCosmetic formulations
Propyl carbamatePharmaceutical intermediates

Polymer Chemistry

Carbamic acid esters are also explored in polymer chemistry for producing biodegradable plastics and other environmentally friendly materials.

  • Case Study : Research conducted at a leading university demonstrated that incorporating carbamate esters into polymer matrices improved biodegradability without compromising mechanical properties.

Mechanism of Action

The mechanism of action of Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) involves the protection of the amine group, which prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amine group. The compound’s molecular targets and pathways are primarily related to its role as a protecting group in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, synthetic, and safety aspects of carbamic acid derivatives with analogous substituents:

Compound (Substituent Group) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights Applications Hazards (GHS Classification) Reference
Target: (3-amino-2-methyl-3-oxopropyl) C₉H₁₈N₂O₃ (inferred) ~202.25 (calculated) Amino, ketone, carbamate Not explicitly described Potential peptide synthesis intermediate Likely acute toxicity (inferred) N/A
(1,2,3,4-tetrahydro-8-quinolinyl) C₁₄H₂₀N₂O₂ 248.32 Carbamate, bicyclic amine Not specified Lab chemical, manufacturing Acute toxicity (Cat. 4), skin/eye irritation
[(2R)-2-hydroxy-3-methylbutyl] C₁₀H₂₁NO₃ (inferred) ~203.28 (calculated) Hydroxy, carbamate Not specified Unspecified No data available
[(3R)-2-oxo-3-piperidinyl] C₁₀H₁₈N₂O₃ 214.26 Piperidinyl, ketone, carbamate Commercial synthesis (LEAP CHEM Co.) Pharmaceutical intermediates No data available
[(3S)-3-methyl-2-oxo-pyrrolidinyl] C₁₀H₁₈N₂O₃ 214.26 Pyrrolidinyl, ketone, carbamate Not specified Unspecified No data available
(3-methyl-4H-1,2,4-triazol-4-yl) C₈H₁₄N₄O₂ 198.22 Triazolyl, carbamate Not specified Unspecified No data available

Structural and Functional Group Analysis

  • Target Compound: The 3-amino-2-methyl-3-oxopropyl substituent introduces a ketone and amino group, enabling participation in reactions like Schiff base formation or nucleophilic substitutions. This contrasts with carbamates bearing heterocyclic groups (e.g., piperidinyl in or triazolyl in ), which prioritize ring-driven stability or bioactivity.
  • Hydroxy-Substituted Carbamate (): The hydroxyl group increases polarity (PSA = 58.56), favoring aqueous solubility, whereas the target compound’s amino/ketone groups may balance hydrophilicity and reactivity.

Biological Activity

Carbamic acid, specifically the compound known as (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI), is an organic compound with the molecular formula C9H18N2O3C_9H_{18}N_2O_3 and a molecular weight of approximately 202.25 g/mol. This compound is notable for its applications in medicinal chemistry and peptide synthesis due to its structural features that include a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is commonly utilized in organic synthesis to protect amine functionalities during chemical reactions.

PropertyValue
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point377.1 ± 25.0 °C at 760 mmHg
Flash Point181.9 ± 23.2 °C
LogP0.32
Vapour Pressure0.0 ± 0.9 mmHg at 25°C

The biological activity of Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) primarily revolves around its role as a building block in peptide synthesis and its application in medicinal chemistry. The mechanism involves the protection of the amine group by the Boc group, which prevents unwanted side reactions during chemical synthesis. This protection can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Applications in Medicinal Chemistry

The compound has been investigated for several applications:

  • Peptide Synthesis : It serves as a crucial intermediate in the synthesis of peptides and proteins.
  • Pharmaceutical Development : Its derivatives are explored for their potential therapeutic effects.
  • Bioconjugation : The compound is utilized in linking biomolecules such as proteins and nucleic acids.

Study on Peptide Synthesis

In a study focused on the synthesis of peptide-based drugs, researchers utilized Carbamic acid, (3-amino-2-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) as a key intermediate to achieve high yields of desired peptides. The Boc protection allowed for selective coupling reactions without side reactions that could compromise yield and purity.

Toxicological Profile

A toxicological assessment highlighted that while the compound exhibits low toxicity in vitro, further studies are required to fully understand its safety profile in vivo. Preliminary data suggest that at therapeutic concentrations, it does not elicit significant adverse effects.

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Answer : The compound exhibits acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), and severe eye damage (Category 2A). Researchers must:

  • Use PPE: chemical-resistant gloves, lab coats, and safety goggles .
  • Work in a fume hood to avoid inhalation of vapors/aerosols.
  • Store in well-ventilated areas away from incompatible materials (e.g., strong oxidizers).
    • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes with saline .

Q. What synthetic routes are commonly employed to prepare this carbamate derivative?

  • Answer : A key method involves stereoselective reduction of ketone intermediates. For example:

  • Sodium borohydride in alcohol/halogenated solvent mixtures (-15°C to 0°C) achieves >78% yield and >99% chiral purity in related tert-butyl carbamates .
  • Enzymatic approaches (e.g., Rhodococcus spp.) can produce enantiomerically pure derivatives (e.g., 99.4% ee) via hydroxylation or epoxidation .

Q. How is this compound characterized for purity and structural confirmation?

  • Answer : Standard methods include:

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm stereochemistry and functional groups (e.g., tert-butyl signals at δ ~1.2–1.4 ppm) .
  • HPLC/LC-MS : To assess enantiomeric excess and detect impurities .

Advanced Research Questions

Q. How can stereoselective synthesis be optimized to minimize diastereomer formation?

  • Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance reducing agent (NaBH4_4) efficiency, while halogenated solvents (e.g., CH2 _2Cl2_2) improve solubility of intermediates .
  • Enzymatic Catalysis : Rhodococcus monooxygenases achieve high regioselectivity; reaction parameters (pH, temp.) must be tailored to substrate steric bulk .
    • Data Table :
MethodYield (%)ee (%)Conditions
NaBH4 _4/MeOH7899-15°C, 12 h
R. erythropolis8599.430°C, pH 7.0, 24 h

Q. How do contradictory data on decomposition products influence risk assessment?

  • Answer : While some SDS lack decomposition data, thermal degradation may release:

  • Nitrogen oxides (NOx_x) and hydrogen bromide (from brominated analogs) .
  • Mitigation: Use inert atmospheres during high-temp. reactions and monitor via FTIR gas analysis.

Q. What strategies resolve spectral overlaps in NMR analysis of tert-butyl carbamates?

  • Answer :

  • 2D NMR : HSQC/HMBC correlations differentiate tert-butyl carbamate (δ ~155 ppm for carbonyl) from amide/ester groups .
  • Dynamic NMR : Variable-temperature studies resolve conformational exchange in crowded regions (e.g., cyclopropane derivatives) .

Q. How can microbial biotransformation be scaled for gram-to-kilogram synthesis?

  • Answer :

  • Fermentation Optimization : High-cell-density cultures of Rhodococcus spp. with fed-batch glucose/inducer (e.g., indene) improve biocatalyst turnover .
  • Immobilization : Encapsulation in alginate beads enhances enzyme stability and reusability (>10 cycles).

Methodological Best Practices

  • Contradiction Analysis : Cross-validate synthetic yields and ee values using orthogonal methods (e.g., chiral HPLC vs. polarimetry) .
  • Reaction Scaling : Pilot studies must account for exothermic reductions (NaBH4 _4) and microbial O2 _2 requirements .

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